molecular formula C9H5BrN4 B6271669 5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile CAS No. 2090914-99-9

5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile

Cat. No.: B6271669
CAS No.: 2090914-99-9
M. Wt: 249.07 g/mol
InChI Key: RHRWAQAAFFGVGI-UHFFFAOYSA-N
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Description

5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile: is a heterocyclic compound that features both pyrazole and pyridine rings. The presence of a bromine atom and a nitrile group makes this compound particularly interesting for various chemical reactions and applications. It is often used as an intermediate in the synthesis of more complex molecules, especially in pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazole and 3-cyanopyridine.

    Coupling Reaction: The key step involves a coupling reaction between 5-bromo-1H-pyrazole and 3-cyanopyridine under basic conditions. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Reaction Conditions: The reaction is usually carried out in the presence of a base like potassium carbonate, a palladium catalyst, and a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Cyclization Reactions: The presence of both pyrazole and pyridine rings allows for potential cyclization reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used.

    Oxidized or Reduced Forms: Depending on the reaction conditions, oxidized or reduced forms of the compound can be obtained.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes.

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

Industry:

    Agrochemicals: Utilized in the synthesis of agrochemical products.

    Material Science:

Mechanism of Action

The mechanism of action of 5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile largely depends on its application. In pharmaceutical research, it may act as an inhibitor of specific enzymes or receptors. The bromine atom and nitrile group can interact with biological targets, leading to the inhibition of enzyme activity or receptor binding. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 5-(4-chloro-1H-pyrazol-1-yl)pyridine-3-carbonitrile
  • 5-(4-fluoro-1H-pyrazol-1-yl)pyridine-3-carbonitrile
  • 5-(4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile

Comparison:

  • Uniqueness: The presence of a bromine atom in 5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and methyl counterparts.
  • Reactivity: Bromine is a better leaving group than chlorine or fluorine, making the compound more suitable for certain types of chemical reactions.
  • Applications: While all these compounds can be used as intermediates in organic synthesis, the specific applications may vary based on their reactivity and the nature of the substituents.

Properties

CAS No.

2090914-99-9

Molecular Formula

C9H5BrN4

Molecular Weight

249.07 g/mol

IUPAC Name

5-(4-bromopyrazol-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C9H5BrN4/c10-8-4-13-14(6-8)9-1-7(2-11)3-12-5-9/h1,3-6H

InChI Key

RHRWAQAAFFGVGI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1N2C=C(C=N2)Br)C#N

Purity

95

Origin of Product

United States

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